molecular formula C22H22ClN3O5S B2595883 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893937-76-3

2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No.: B2595883
CAS No.: 893937-76-3
M. Wt: 475.94
InChI Key: LPWWYMVMZVXREF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiviral Properties

Compounds synthesized with structural similarities to 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide have been evaluated for their anticancer and antiviral (specifically HIV) properties. These evaluations include the study of their physical properties, molecular structure confirmation through spectroscopic methods, and antimicrobial activity testing through methods like broth dilution. For instance, the design, synthesis, and pharmacological evaluation of new series of pyrazolines-based thiazolidin-4-one derivatives have shown promising properties in this context (Patel et al., 2013).

Antimicrobial Activity

The compound's structural analogs have been tested for their antibacterial and antifungal activities, indicating a potential for antimicrobial applications. Studies on various derivatives demonstrate significant activity against a range of bacterial and fungal strains, which can be instrumental in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Fungicidal Activity

Similar compounds have also been synthesized and tested for their fungicidal activities, showing effectiveness against fungi like Rhizoctonia solani. The structure-activity relationship studies accompanying these tests help in understanding how molecular changes affect fungicidal potency, aiding in the design of more effective fungicides (Lv et al., 2015).

Corrosion Inhibition

Pyranopyrazole derivatives, structurally related to the compound of interest, have been explored as corrosion inhibitors for metals in acidic environments. These studies involve gravimetric, electrochemical, and density functional theory (DFT) analyses to evaluate the efficiency of these inhibitors in protecting metals like mild steel from corrosion, which has implications for industrial applications (Yadav et al., 2016).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-22(2,31-17-8-4-14(23)5-9-17)21(27)24-20-18-12-32(28,29)13-19(18)25-26(20)15-6-10-16(30-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWWYMVMZVXREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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